molecular formula C8H13N3O2 B13543911 Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate

Cat. No.: B13543911
M. Wt: 183.21 g/mol
InChI Key: UPJJSPHXJJAWAY-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position of the pyrazole ring and a butanoate ester group at the 4-position of the butanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-(4-aminopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H13N3O2/c1-13-8(12)3-2-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3

InChI Key

UPJJSPHXJJAWAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=C(C=N1)N

Origin of Product

United States

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